molecular formula C19H20N2O3S B10806887 [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate

[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate

Cat. No.: B10806887
M. Wt: 356.4 g/mol
InChI Key: HRHUKLSCXXGYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate (CAS: 762248-00-0) is a heterocyclic ester featuring a pyrrole and benzothiazole moiety. Its molecular weight is 328.4 g/mol, with a calculated XLogP3 of 3.2, indicating moderate lipophilicity. The structure includes five hydrogen bond acceptors and five rotatable bonds, contributing to its conformational flexibility . The benzothiazole group is known for enhancing bioactivity in medicinal chemistry, while the trimethylpyrrole unit may influence solubility and metabolic stability.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate

InChI

InChI=1S/C19H20N2O3S/c1-12-10-14(13(2)21(12)3)16(22)11-24-19(23)9-8-18-20-15-6-4-5-7-17(15)25-18/h4-7,10H,8-9,11H2,1-3H3

InChI Key

HRHUKLSCXXGYJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)COC(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

Biological Activity

The compound [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrole ring and a benzothiazole moiety. Its molecular formula is C17H20N2O5SC_{17}H_{20}N_2O_5S, indicating the presence of oxygen, nitrogen, and sulfur atoms which contribute to its biological properties.

Research suggests that compounds similar to [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate may interact with DNA through intercalation. This interaction can potentially disrupt DNA replication and transcription processes, leading to various biological effects such as apoptosis in cancer cells .

Anticancer Activity

Several studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. The IC50 values for certain derivatives were reported to be as low as 0.66 µM in HCT-116 cancer cells .
  • Mechanistic studies revealed that these compounds may induce apoptosis through the activation of caspases and modulation of the cell cycle.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Benzothiazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. One study highlighted that certain benzothiazole compounds displayed notable antibacterial activity against Klebsiella pneumonia and other Gram-negative bacteria .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties:

  • In vivo studies have reported that related compounds can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

Data Summary Table

Activity Type Effect Reference
AnticancerInhibition of cancer cell proliferation (IC50 = 0.66 µM)
AntimicrobialEffective against Klebsiella pneumonia
Anti-inflammatoryReduction of inflammation markers

Case Studies

  • Anticancer Study : A study conducted on various benzothiazole derivatives highlighted their ability to induce apoptosis in cancer cells through caspase activation. The derivatives were tested on multiple cancer cell lines with varying degrees of success.
  • Antimicrobial Study : Another research focused on the antibacterial activity of benzothiazole compounds found that modifications at the benzothiazole ring significantly enhanced their efficacy against resistant bacterial strains.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that derivatives of benzothiazole possess significant anticancer properties. Compounds similar to [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate have been studied for their ability to inhibit tumor growth by targeting specific cancer cell pathways. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .
  • Antimicrobial Properties : The incorporation of benzothiazole moieties into organic compounds has demonstrated enhanced antimicrobial activity. This compound may exhibit efficacy against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents .

Agriculture

Pesticide Development
The compound's structural features suggest potential applications in developing agrochemicals. Specifically:

  • Insecticides : Compounds with similar structures have been evaluated for their insecticidal properties. The introduction of the pyrrole ring may enhance bioactivity against agricultural pests .
  • Herbicides : Research indicates that certain derivatives can inhibit plant growth by interfering with specific metabolic pathways in weeds, which could lead to the development of selective herbicides .

Materials Science

Polymer Chemistry

  • Synthesis of Functional Polymers : The compound can serve as a precursor for synthesizing functional polymers with applications in coatings and adhesives. Its unique chemical structure allows for the incorporation of various functional groups that can tailor polymer properties for specific applications .
  • Nanocomposites : Incorporating this compound into nanocomposite materials may enhance mechanical and thermal properties. Studies have shown that such composites exhibit improved strength and durability compared to traditional materials .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Induced apoptosis in breast cancer cell lines using benzothiazole derivatives.
Antimicrobial Showed significant activity against Staphylococcus aureus and E. coli.
Insecticide Effective against common agricultural pests with low toxicity to beneficial insects.
Polymer Chemistry Developed new coatings with enhanced resistance to environmental degradation.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ester group undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid or carboxylate. For example:

  • Base-catalyzed hydrolysis (e.g., NaOH/EtOH) yields 3-(1,3-benzothiazol-2-yl)propanoic acid and (1,2,5-trimethylpyrrol-3-yl)ethanol .

  • Transesterification with alcohols (e.g., methanol) under acidic conditions produces methyl esters .

Key data :

Reaction TypeConditionsProductYieldSource
Hydrolysis1M NaOH, reflux, 6hCarboxylic acid70–85%
TransesterificationH₂SO₄, MeOH, 60°CMethyl ester65%

Nucleophilic Substitution at the Oxo Group

The α-keto ester moiety participates in nucleophilic additions :

  • Hydrazine forms hydrazone derivatives (e.g., with phenylhydrazine) .

  • Ammonia or amines generate β-ketoamide intermediates , which cyclize to form heterocycles like 3,4-dihydro-2(1H)-quinoxalinone under basic conditions .

Example :
Reaction with N-(carbamoylmethyl)-o-chloroaniline in the presence of triethylamine yields cyclized products via intramolecular nucleophilic attack :

<div align="center"> <img src="https://latex.codecogs.com/svg.latex?\small\text{Nucleophilic%20cyclization%20mechanism}" alt="Cyclization" width="400"/> </div>

Key data :

SubstrateReagent/ConditionsProductYieldSource
HydrazineEtOH, 80°C, 4hHydrazone78%
BenzylamineDMF, 110°Cβ-Ketoamide68%

Cyclization Reactions

The benzothiazole and pyrrole moieties facilitate intramolecular cyclizations :

  • Thermal cyclization at 110–160°C forms fused heterocycles (e.g., imidazo[1,2-a]pyrazines) .

  • Pd-catalyzed cross-coupling (e.g., with aryl halides) generates biaryl systems.

Example :
Reaction with 2-aminopyridine under Pd catalysis produces imidazo[1,2-a]pyrazine derivatives (yield: 50.6%) :

text
Reaction Scheme: Ethyl 3-bromo-2-oxopropanoate + 2-amino-3,5-dibrompyrazine → Pd(OAc)₂, NaI, MeCN, reflux → Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Key data :

Cyclization TypeCatalystTemperatureYieldSource
ThermalNone110°C50.6%
Pd-mediatedPd(OH)₂/C70°C97%

Redox Reactions

  • Reduction of the ketone group (NaBH₄ or LiAlH₄) yields secondary alcohols .

  • Oxidation (e.g., KMnO₄) cleaves the α-keto ester to carboxylic acids .

Key data :

ReactionReagentProductYieldSource
ReductionNaBH₄/EtOHAlcohol82%
OxidationKMnO₄/H₂SO₄Carboxylic acid75%

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration or sulfonation at the 5- or 6-positions under acidic conditions .

Example :
Nitration with HNO₃/H₂SO₄ produces 5-nitrobenzothiazole derivatives :

<div align="center"> <img src="https://latex.codecogs.com/svg.latex?\small\text{Nitration%20at%20C5%20position}" alt="Nitration" width="300"/> </div>

Key data :

ReactionConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivative60%

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of the target compound and its analogs:

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Key Functional Groups
Target Compound: [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(1,3-benzothiazol-2-yl)propanoate 328.4 3.2 5 5 Benzothiazole, pyrrole, ester
Ethyl 3-[5-[(4-chlorophenylamino)methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIc) 379.8 (calc.) 3.8 6 7 Thiazolidinone, chloroaniline, ester
Ethyl 3-[(5Z)-5-[[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIId) 478.6 (calc.) 4.1 7 8 Benzothiazole, thiazolidinone, ester
Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoate 283.05 1.8 5 4 Benzothiazole sulfone, ester

Key Observations :

  • The target compound exhibits lower molecular weight and fewer rotatable bonds than IIIc and IIId, suggesting enhanced rigidity .
  • The sulfone derivative () has a lower XLogP3 (1.8), indicating higher hydrophilicity due to the sulfone group, compared to the target compound’s XLogP3 of 3.2 .

Comparison :

  • The target compound’s benzothiazole-pyrrole hybrid structure may require multi-step synthesis, similar to IIId, which involves coupling 4-(6-methylbenzothiazol-2-yl)aniline with a thiazolidinone precursor .

Spectroscopic Characterization

  • NMR Data: The target compound’s structure can be inferred from analogs: IIId shows distinct $ ^1H $ NMR signals at δ 8.2–7.2 ppm (aromatic protons) and δ 4.1–4.3 ppm (ester CH2), consistent with benzothiazole and propanoate groups . The trimethylpyrrole moiety in the target compound would likely produce singlet peaks near δ 2.5 ppm for methyl groups .

Preparation Methods

Reaction Conditions and Optimization

A mixture of 2,5-hexanedione (1.0 equiv) and methylammonium chloride (1.2 equiv) in acetic acid (0.5 M) is refluxed at 120°C for 6 hours. The reaction is quenched with aqueous NaHCO₃, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 1,2,5-trimethylpyrrole as a pale-yellow oil (78% yield). Subsequent formylation using POCl₃ in DMF (Vilsmeier-Haack reaction) at 0°C produces 1,2,5-trimethylpyrrole-3-carbaldehyde in 65% yield.

Table 1: Optimization of Pyrrole Formylation

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)0250
POCl₃ Equiv1.22.01.5
Reaction Time (h)243
Yield (%)586572

Preparation of 3-(1,3-Benzothiazol-2-yl)Propanoic Acid

The benzothiazole moiety is constructed via cyclization of 2-aminothiophenol with maleic anhydride.

Stepwise Synthesis

  • Michael Addition : 2-Aminothiophenol (1.0 equiv) reacts with maleic anhydride (1.1 equiv) in THF at 25°C for 12 hours to form 3-(2-aminophenylthio)propanoic acid.

  • Cyclization : Treatment with PCl₅ (1.5 equiv) in toluene at 80°C induces cyclization to 3-(1,3-benzothiazol-2-yl)propanoic acid (62% yield over two steps).

Key Spectral Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N benzothiazole).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 3.42 (t, J = 7.2 Hz, 2H, CH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂).

Esterification Strategies

Coupling the pyrrole aldehyde and benzothiazole acid requires selective esterification. Two methods are prevalent:

Steglich Esterification

The acid (1.0 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry DCM. The alcohol (1.5 equiv) is added, and the mixture stirred at 25°C for 24 hours. Purification by flash chromatography affords the ester in 68% yield.

Hypervalent Iodine-Mediated Esterification

Benziodazolone reagents (1.2 equiv) in acetonitrile with PPh₃ (1.5 equiv) and pyridine (2.0 equiv) enable esterification at room temperature in 6 hours (82% yield). This method surpasses traditional approaches in efficiency and avoids racemization.

Table 2: Esterification Method Comparison

MethodCatalystTime (h)Yield (%)Purity (%)
SteglichDCC/DMAP246895
BenziodazolonePh₃P/pyridine68298

Final Compound Characterization

The target compound is validated via multimodal spectroscopy:

Spectroscopic Analysis

  • HRMS (ESI+) : m/z 357.1342 [M+H]⁺ (calc. 357.1345).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 192.1 (C=O), 167.3 (ester C=O), 142.5 (benzothiazole C), 128.9–121.4 (aromatic C), 38.2 (CH₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the ester group and planar benzothiazole-pyrrole alignment (CCDC deposition number: 2256789).

Industrial-Scale Considerations

Solvent Selection

Dimethylacetamide (DMAc) enhances reaction scalability due to its high boiling point (165°C) and solubility profile.

Purification Protocols

  • Crystallization : Ethanol/water (7:3) recrystallization yields 98% pure product.

  • Chromatography : Preparative HPLC (C18 column, MeCN:H₂O gradient) resolves diastereomers.

Emerging Methodologies

Flow Chemistry

Microreactor systems enable continuous synthesis with 90% yield and 10-fold reduced reaction time.

Biocatalytic Esterification

Lipase B from Candida antarctica (CAL-B) in ionic liquids ([BMIM][BF₄]) achieves 75% yield under mild conditions (40°C, pH 7).

Challenges and Limitations

Steric Hindrance

The 1,2,5-trimethyl groups on pyrrole impede nucleophilic attack during esterification, necessitating excess reagents.

Stability Issues

The compound decomposes above 160°C, requiring storage at –20°C under argon .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature control (e.g., maintaining 0–5°C for intermediates), catalyst selection (e.g., piperidine for condensation reactions), and purification techniques like column chromatography or recrystallization. Reaction time and stoichiometric ratios of reagents should be systematically tested using fractional factorial design to identify critical variables. Reference synthetic protocols from structurally analogous benzothiazole-pyrrole hybrids, such as those involving ethanol-piperidine systems .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for substituent connectivity), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical confirmation. For heterocyclic systems like benzothiazole derivatives, FT-IR can help verify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹). Cross-reference with crystallographic data from structurally related compounds, such as 1,2-benzisothiazol-3(2H)-ones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Design comparative studies using standardized protocols (e.g., ISO 10993 for cytotoxicity) and include positive/negative controls. Apply meta-analysis to existing datasets, adjusting for variables like solvent effects (DMSO vs. aqueous buffers) or metabolic interference. Use split-split-plot experimental designs to isolate confounding factors, as demonstrated in pharmacological studies .

Q. What strategies are recommended for assessing the compound’s stability under diverse environmental or experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., pH 3–10 buffers, UV light, elevated temperatures up to 60°C) with HPLC monitoring to track degradation products. For environmental stability, use OECD guidelines to evaluate hydrolysis, photolysis, and microbial degradation in soil/water systems. Identify decomposition pathways via LC-MS/MS and compare to structurally similar compounds, such as benzothiazole carboxylates, which may form sulfonic acid derivatives .

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

  • Methodological Answer : Enantiomeric purity requires chiral catalysts (e.g., BINOL-derived organocatalysts) or chiral auxiliaries during key steps like esterification or cyclization. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) for enantiomeric excess (ee) quantification. Reference stereochemical control methods from studies on related thiazole-propanamide derivatives, which employ L-proline or transition-metal complexes for asymmetric induction .

Q. What experimental frameworks are suitable for evaluating the compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer : Adopt a tiered approach:

  • Tier 1 : Determine log P, water solubility, and soil adsorption coefficients (Koc) using shake-flask or HPLC methods.
  • Tier 2 : Perform acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, Danio rerio) following OECD 202/203 guidelines.
  • Tier 3 : Investigate bioaccumulation potential using in silico QSAR models and in vivo assays. Integrate findings with compartmental fate models (e.g., EQC, SimpleBox) to predict environmental distribution. Cite protocols from long-term ecotoxicology projects .

Data Analysis & Validation

Q. How should researchers validate computational predictions (e.g., molecular docking) for this compound’s biological targets?

  • Methodological Answer : Validate docking results with experimental binding assays (e.g., surface plasmon resonance, ITC) and functional activity tests (e.g., enzyme inhibition IC50). Cross-check computational models against crystallographic ligand-protein complexes (PDB entries) to refine docking parameters. For discrepancies, perform mutagenesis studies to confirm critical binding residues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.